2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate is a chemical compound known for its unique structure and properties. It contains an oxirane ring, which is a three-membered cyclic ether, and a carbamate group, which is a functional group derived from carbamic acid.
Vorbereitungsmethoden
The synthesis of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate typically involves the reaction of an epoxide with a carbamate precursor. One common synthetic route includes the reaction of 2-(ethenyloxy)ethanol with an epoxide, such as oxirane, in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of this compound for various applications .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate can be compared with other similar compounds, such as:
Oxirane, 2-ethyl-2-methyl-: This compound also contains an oxirane ring but differs in its alkyl substituents, leading to different chemical and physical properties.
Oxirane, 2-methyl-, polymer with oxirane: This polymeric compound has multiple oxirane units, providing unique properties such as increased viscosity and improved mechanical strength.
Eigenschaften
CAS-Nummer |
106848-76-4 |
---|---|
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethoxy)ethyl N-(2-ethenoxyethyl)carbamate |
InChI |
InChI=1S/C10H17NO5/c1-2-13-4-3-11-10(12)15-6-5-14-7-9-8-16-9/h2,9H,1,3-8H2,(H,11,12) |
InChI-Schlüssel |
ATZKUMJHIANKLI-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCNC(=O)OCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.